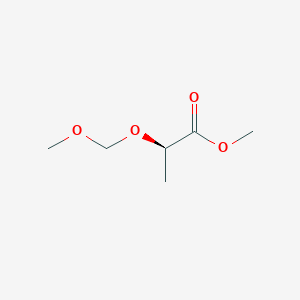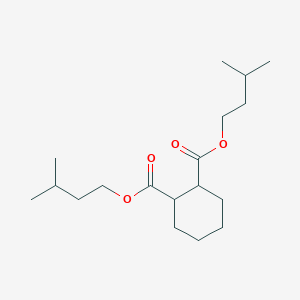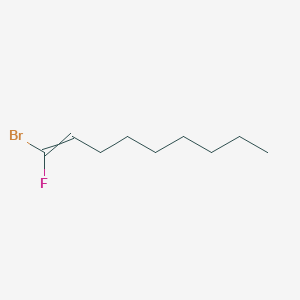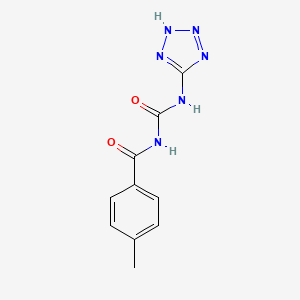
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound with the molecular formula C10H10N6O2. It is known for its unique structure, which includes a benzamide core substituted with a tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 5-aminotetrazole. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve the use of solid acid catalysts. One such method utilizes diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This approach is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. Additionally, the benzamide core can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
- 4-methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- 4-methyl-N-propyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tetrazole ring enhances its ability to form stable complexes with metal ions and participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
521058-51-5 |
|---|---|
Molekularformel |
C10H10N6O2 |
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H10N6O2/c1-6-2-4-7(5-3-6)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18) |
InChI-Schlüssel |
NHILHHNUQBMJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
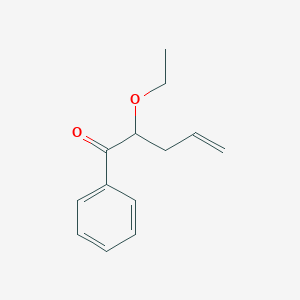
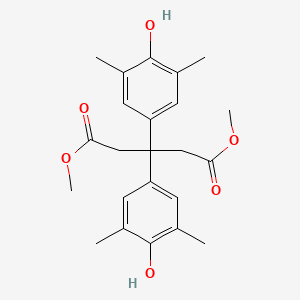
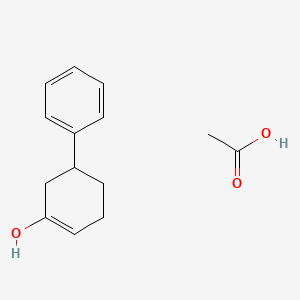
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

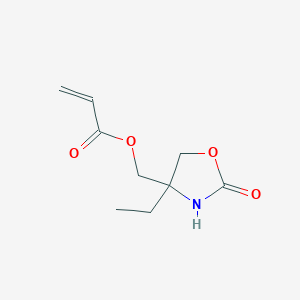
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
